molecular formula C21H13ClO3 B2454082 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one CAS No. 332104-34-4

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Cat. No.: B2454082
CAS No.: 332104-34-4
M. Wt: 348.78
InChI Key: WTBGPHMPZFMGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-7-oxo-4-phenylchromen-2-one.

    Reduction: Formation of 3-(3-chlorophenyl)-7-hydroxy-4-phenylchroman-2-one.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to its specific combination of a chlorophenyl group and a chromenone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO3/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-10-9-16(23)12-18(17)25-21(20)24/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBGPHMPZFMGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.